Thermolysis Selectivity: But-2-yn-1-yl prop-2-ynoate vs. 2-Propynyl 2-butynoate
In a direct head-to-head study, gas-phase flow thermolysis of but-2-yn-1-yl prop-2-ynoate (1) and its regioisomer 2-propynyl 2-butynoate (2) at 550 °C produced structurally distinct butenolide products. Compound 1 exclusively yielded 3-ethynyl-2-methyl-2-buten-4-olide (4), while compound 2 gave the isomeric 2-ethynyl-3-methyl-2-buten-4-olide (5). This demonstrates absolute regiochemical fidelity dictated by the position of the internal alkyne [1].
| Evidence Dimension | Major Thermolysis Product Identity and Yield |
|---|---|
| Target Compound Data | 3-ethynyl-2-methyl-2-buten-4-olide (4), 85% yield |
| Comparator Or Baseline | 2-Propynyl 2-butynoate (2): 2-ethynyl-3-methyl-2-buten-4-olide (5), 80% yield |
| Quantified Difference | Formation of a different constitutional isomer; both proceed in high but distinct yields (85% vs. 80%) |
| Conditions | Gas-phase flow thermolysis at 550 °C, Helv. Chim. Acta 1986 |
Why This Matters
This proves that the compound's methylalkyne placement is a critical structural variable for accessing a specific butenolide scaffold, which is essential for synthetic route planning.
- [1] Bilinski, V.; Karpf, M.; Dreiding, A. S. Helv. Chim. Acta 1986, 69 (7), 1734–1741. View Source
